7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile
Description
Properties
IUPAC Name |
5-hydroxy-7,8-dioxoisoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O3/c11-3-6-8(13)5-1-2-12-4-7(5)10(15)9(6)14/h1-2,4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHJVKARMANJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(C(=O)C2=O)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907074 | |
| Record name | 5-Hydroxy-7,8-dioxo-7,8-dihydroisoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102072-81-1 | |
| Record name | 6-Isoquinolinecarbonitrile, 5,8-dihydro-7-hydroxy-5,8-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7,8-dioxo-7,8-dihydroisoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3-(2-hydroxyphenyl)acrylic acid with a suitable dehydrating agent, such as phosphorus oxychloride, to form the isoquinoline core. The reaction is usually carried out under reflux conditions, followed by hydrolysis to introduce the hydroxy group at the 7-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkoxy or amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile exhibits potential antimicrobial and anticancer activities. The compound's mechanism may involve the inhibition of specific enzymes or interference with DNA replication in microbial cells. Studies have shown that derivatives of isoquinoline often possess significant biological activities due to their ability to interact with various molecular targets.
Case Studies:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline, including this compound, showed promising results against cancer cell lines by inducing apoptosis through enzyme inhibition.
- Antimicrobial Effects : Research has indicated that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Materials Science
Synthesis of Novel Materials
The unique electronic and optical properties of this compound make it suitable for use in materials science. It can be utilized in the synthesis of organic semiconductors and other advanced materials.
Applications:
- Organic Photovoltaics : The compound's ability to form charge-transfer complexes can be exploited in organic solar cells.
- Sensors : Its electronic properties may enable the development of sensors capable of detecting specific biological or chemical analytes.
Biological Studies
Enzyme Mechanism Probes
In biological research, this compound serves as a probe for studying enzyme mechanisms and protein interactions. The hydroxy and carbonitrile groups are critical for binding to active sites on enzymes, allowing researchers to elucidate the mechanisms of various biochemical reactions.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The hydroxy and carbonitrile groups play a crucial role in binding to the active sites of target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the 5,8-dioxo-5,8-dihydroisoquinoline or quinoline core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations:
- Synthetic Accessibility: Carboxamide derivatives (e.g., 6d) are synthesized efficiently via PIFA-mediated reactions, whereas ester/amino-substituted analogs (e.g., 5d) require multi-step condensation .
- Biological Relevance: Quinone-like dioxo systems (as in 5d and 6d) are associated with redox cycling and antitumor activity, suggesting the target compound may share similar mechanisms .
Spectroscopic and Physical Properties
- IR Spectroscopy: The C=O stretching frequencies in quinone/dioxo systems (e.g., 1677–1731 cm⁻¹ in 5d ) are critical for identifying conjugation effects. The target’s nitrile group would show a distinct C≡N stretch (~2200 cm⁻¹), absent in analogs.
- NMR Trends : In 5d, the 7-H proton resonates at δ 6.23 ppm, while carboxamide protons in 6d appear at δ 7.48 ppm . The target’s hydroxyl proton may exhibit downfield shifts (δ > 10 ppm) due to hydrogen bonding.
- Thermal Stability : Methyl- and phenyl-substituted analogs (e.g., 5d) exhibit higher melting points (mp > 200 °C) compared to carboxamide derivatives (oily products) .
Biological Activity
Overview
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile (CAS Number: 102072-69-5) is a unique compound derived from isoquinoline, characterized by its hydroxy, dioxo, and carbonitrile functional groups. This combination of functionalities imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H4N2O3. Its structure allows for various chemical reactions including oxidation, reduction, and substitution, which are pivotal in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H4N2O3 |
| CAS Number | 102072-69-5 |
| IUPAC Name | 5-hydroxy-7,8-dioxoisoquinoline-6-carbonitrile |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Research has shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. A study synthesized carbohydrate-based isoquinoline derivatives and evaluated their effects on human cancer cell lines. Among these, the most promising compound demonstrated a 1.7-fold higher activity against H1299 cancer cells compared to vinorelbine tartrate . This suggests that modifications to the isoquinoline core can enhance biological efficacy.
Antimicrobial Activity
Compounds containing the isoquinoline structure have been reported to possess antimicrobial properties. The presence of the hydroxy and carbonitrile groups in this compound is believed to contribute to its ability to inhibit microbial growth. Studies have indicated that similar compounds can effectively target various pathogens, including antibiotic-resistant strains .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or interfere with DNA replication in microbial cells. The hydroxy and carbonitrile groups facilitate binding to active sites of target proteins, leading to the desired biological effects.
Case Studies
- Antitumor Evaluation : A study focused on synthesizing hybrids of isoquinoline derivatives demonstrated that certain modifications could lead to enhanced antitumor activity. For instance, compounds containing ribofuranosidyl rings showed selective activity against specific cancer cell lines .
- Antimicrobial Screening : Another investigation into the antimicrobial potential of isoquinoline derivatives revealed that some compounds exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae with minimal cytotoxicity observed in human cell lines .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include introducing the hydroxyl and dioxo groups at positions 5 and 8 while maintaining the carbonitrile moiety at position 5. For example, details the synthesis of analogous quinoline-5,8-dione derivatives using thiol- or amino-substituted precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Yield optimization (e.g., 72% for compound 3m in ) depends on stoichiometric control of substituents, reaction time (12–24 hrs), and purification via column chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation requires multi-technique analysis:
- 1H NMR : Characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad singlet, δ ~10–12 ppm).
- ESI-MS : Molecular ion peaks matching the exact mass of the compound (e.g., [M+H]+ or [M−H]−).
- XRD (if crystallized): Confirms spatial arrangement, as demonstrated for similar heterocyclic systems in .
Advanced Research Questions
Q. What strategies enhance the compound’s application in fluorescence-based cellular imaging, given its structural similarity to chromene carbonitriles?
- Methodological Answer : Functionalization at position 6 (carbonitrile) with fluorophores or aminoalkyl groups can improve fluorescence properties. highlights the use of bis(pyridin-2-ylmethyl)amine derivatives to create fluorescent probes for nucleolus staining. Similar approaches could be applied to this compound by introducing electron-donating substituents (e.g., alkylamino groups) to stabilize excited-state transitions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distribution, identifying reactive sites. For example, the dioxo groups at positions 5 and 8 are electron-deficient, making them susceptible to nucleophilic attack. Molecular docking studies (as in ) may also predict binding affinities for biological targets, such as enzymes involved in redox pathways .
Q. How should researchers address contradictory data in reported yields for analogous quinoline-5,8-dione derivatives?
- Methodological Answer : Variability in yields (e.g., 11% for 3g vs. 72% for 3m in ) often arises from differences in:
- Substituent effects : Electron-withdrawing groups (e.g., chloro in 3i ) may hinder reaction progress.
- Solvent polarity : Polar solvents stabilize intermediates in cyclization steps.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate quinoline ring formation. Systematic optimization via Design of Experiments (DoE) is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
